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Compound of Interest
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Cat. No.: B1681472

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarisan, a naturally occurring phenylpropanoid, has garnered significant interest within the
scientific community for its potential as a bioactive compound.[1] Also known as asaricin, this
molecule is found in various plant species, notably from the Piper genus, including Piper
sarmentosum.[1] Exhibiting promising insecticidal and antifungal properties, Sarisan presents
a compelling scaffold for the development of novel therapeutic and agrochemical agents. This
technical guide provides a comprehensive overview of the chemical structure of Sarisan,
supported by available experimental data and protocols.

Chemical Structure and Properties

Sarisan is chemically classified as a member of the benzodioxole family.[1] Its systematic
IUPAC name is 1,3-Benzodioxole, 5-methoxy-6-(2-propenyl)-. The core of the molecule
consists of a benzene ring fused with a methylenedioxy group, forming the benzodioxole
moiety. This core is further substituted with a methoxy group and an allyl (2-propenyl) group.

The chemical structure of Sarisan is depicted below:
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Figure 1: 2D Chemical Structure of Sarisan.

Physicochemical Data

A summary of the key physicochemical properties of Sarisan is presented in the table below for

easy reference and comparison.
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Property Value Reference
Molecular Formula C11H1203 [1]
Molecular Weight 192.21 g/mol [1]
CAS Number 18607-93-7 [1]
Appearance Solid powder [1]
Solubility Soluble in DMSO [1]
Melting Point 119-120 °C
Boiling Point 259.4 £ 9.0 °C (Predicted)
SMILES COC1=CC2=C(C=C1CC=C)0O ]

Cco2

InChl=1S/C11H1203/c1-3-4-8-
InChl 5-10-11(14-7-13-10)6-9(8)12-  [1]
2/h3,5-6H,1,4,7H2,2H3

Spectroscopic Data for Structural Elucidation

The structural confirmation of Sarisan relies on various spectroscopic techniques. While a
comprehensive public database of the raw spectral data for Sarisan is not readily available, the
expected characteristic signals based on its structure are outlined below. This information is
critical for researchers aiming to identify or synthesize this compound.

'H-NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of Sarisan is expected to show distinct signals corresponding to the
different types of protons in the molecule. The aromatic protons on the benzodioxole ring, the
protons of the methylenedioxy group, the methoxy group, and the allyl group will each have
characteristic chemical shifts and coupling patterns.

3C-NMR Spectroscopy (Carbon-13 NMR)

The 13C-NMR spectrum will provide information on the eleven carbon atoms present in the
Sarisan molecule. The carbon atoms of the benzodioxole ring, the methylenedioxy bridge, the
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methoxy group, and the allyl side chain will each resonate at a characteristic chemical shift,
confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Sarisan would be expected to show characteristic absorption bands for the
functional groups present. Key expected peaks include:

e C-H stretching (aromatic and aliphatic): Around 3000-3100 cm~* and 2850-3000 cm™1
respectively.

e C=C stretching (aromatic and alkene): Around 1600 cm~* and 1640 cm™! respectively.

e C-O stretching (ether and methylenedioxy): In the fingerprint region, typically between 1000-
1300 cm~1.

Mass Spectrometry (MS)

Mass spectrometry of Sarisan would show a molecular ion peak (M+) corresponding to its
molecular weight (192.21 g/mol ). The fragmentation pattern would provide further structural
information, showing characteristic losses of fragments such as the allyl group or the methoxy

group.

Biological Activity and Signaling Pathways

Sarisan has demonstrated notable biological activities, particularly as an insecticide.[1]
Research has indicated that the insecticidal mechanism of action for Sarisan involves the
inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system of
insects, responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE
leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve
stimulation, paralysis, and ultimately death of the insect.
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Figure 3: General experimental workflow for the isolation of Sarisan.

Chemical Synthesis (Conceptual Approach)

A plausible synthetic route to Sarisan could involve the functionalization of a suitable
benzodioxole precursor. A potential disconnection approach suggests starting from sesamol or
a related derivative. The synthesis would likely involve the introduction of the allyl and methoxy
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groups onto the aromatic ring through established organic reactions such as electrophilic
aromatic substitution, Williamson ether synthesis, and allylation reactions. The specific reaction
conditions, catalysts, and purification methods would need to be optimized for each step.

Conclusion

Sarisan stands out as a natural product with a well-defined chemical structure and significant
biological potential. This guide has provided a detailed overview of its chemical identity,
physicochemical properties, and known mechanisms of action. While the core structural and
biological information is established, there remains a need for more publicly available, detailed
experimental protocols and comprehensive spectroscopic datasets to facilitate further research
and development. The information presented herein serves as a foundational resource for
scientists and professionals engaged in the exploration and utilization of Sarisan in drug
discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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